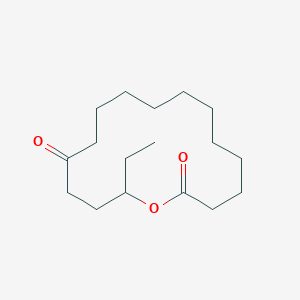
16-Ethyl-1-oxacyclohexadecane-2,13-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Ethyl-1-oxacyclohexadecane-2,13-dione is a chemical compound with the molecular formula C17H30O3. It is characterized by its unique structure, which includes a 16-membered lactone ring with an ethyl group and two ketone functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-Ethyl-1-oxacyclohexadecane-2,13-dione typically involves the cyclization of a suitable precursor. One common method is the intramolecular esterification of a long-chain hydroxy acid. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
16-Ethyl-1-oxacyclohexadecane-2,13-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
16-Ethyl-1-oxacyclohexadecane-2,13-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biological systems, particularly in understanding its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 16-Ethyl-1-oxacyclohexadecane-2,13-dione involves its interaction with specific molecular targets. The compound’s lactone ring and ketone functionalities allow it to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Oxacyclohexadecane-2,13-dione: This compound is similar in structure but lacks the ethyl group.
Cyclopentadecanolide: Another lactone with a similar ring size but different functional groups.
Pentadecanolide: A lactone with a 15-membered ring, used in similar applications.
Uniqueness
16-Ethyl-1-oxacyclohexadecane-2,13-dione is unique due to the presence of the ethyl group, which can influence its chemical reactivity and interactions with other molecules. This structural feature can enhance its utility in specific applications, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
57785-44-1 |
|---|---|
Molecular Formula |
C17H30O3 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
16-ethyl-oxacyclohexadecane-2,13-dione |
InChI |
InChI=1S/C17H30O3/c1-2-16-14-13-15(18)11-9-7-5-3-4-6-8-10-12-17(19)20-16/h16H,2-14H2,1H3 |
InChI Key |
RBVISHJQKSLULJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(=O)CCCCCCCCCCC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















